2-Naphthalenol, 6-amino-, hydrochloride

Descripción general

Descripción

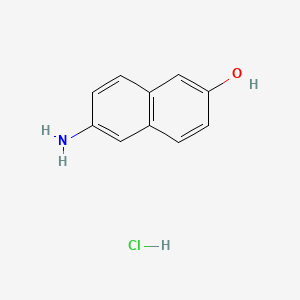

2-Naphthalenol, 6-amino-, hydrochloride is a chemical compound with the molecular formula C10H10ClNO. It is a derivative of naphthalene, a polycyclic aromatic hydrocarbon, and is characterized by the presence of an amino group at the 6th position and a hydroxyl group at the 2nd position on the naphthalene ring, with a hydrochloride salt form.

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 2-Naphthalenol, 6-amino-, hydrochloride typically involves the nitration of 2-naphthol to introduce a nitro group at the 6th position, followed by reduction to convert the nitro group to an amino group. The final step involves the formation of the hydrochloride salt. The reaction conditions for these steps include:

Nitration: Using concentrated nitric acid and sulfuric acid at low temperatures to introduce the nitro group.

Reduction: Employing reducing agents such as iron powder and hydrochloric acid to convert the nitro group to an amino group.

Salt Formation: Reacting the resulting 6-amino-2-naphthol with hydrochloric acid to form the hydrochloride salt.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and optimized reaction conditions to ensure high yield and purity. The production process is typically carried out in batch reactors with controlled temperature and pressure conditions .

Análisis De Reacciones Químicas

Types of Reactions

2-Naphthalenol, 6-amino-, hydrochloride undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form quinones or other oxidized derivatives.

Reduction: Reduction reactions can further modify the amino group or the naphthalene ring.

Substitution: The hydroxyl and amino groups can participate in substitution reactions, such as halogenation or alkylation.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

Substitution: Reagents like halogens (chlorine, bromine) or alkyl halides are employed under appropriate conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield naphthoquinones, while substitution reactions can produce various halogenated or alkylated derivatives .

Aplicaciones Científicas De Investigación

Medicinal Chemistry

Nafamostat Mesylate Metabolite

One of the primary applications of 2-Naphthalenol, 6-amino-, hydrochloride is as a metabolite of Nafamostat Mesylate (NM), a drug used for treating acute pancreatitis and other conditions. NM is a serine protease inhibitor that has shown promise in managing COVID-19 by inhibiting viral entry into cells. The compound serves as an intermediate in the synthesis of NM, making it significant in pharmaceutical manufacturing .

Potential Anticancer Activity

Research indicates that derivatives of naphthol compounds, including 2-Naphthalenol, exhibit anticancer properties. They may function by inhibiting specific enzymes involved in cancer cell proliferation or by inducing apoptosis in cancerous cells. Studies are ongoing to further elucidate these mechanisms and optimize the compound for therapeutic use .

Synthetic Organic Chemistry

Synthesis of Novel Compounds

this compound is utilized in the synthesis of various organic compounds. It serves as a precursor in creating complex molecules for research purposes. For instance, it has been employed in synthesizing ligands and other functionalized naphthol derivatives that are important in medicinal chemistry and material science .

Ligand Development

The compound has been used to develop bifunctional ligands for affinity chromatography. These ligands can selectively bind to proteins or other biomolecules, facilitating their purification and study. This application is crucial in biochemistry and molecular biology research .

Industrial Applications

Dyes and Pigments

Historically, naphthol derivatives have been used in dye manufacturing due to their ability to form vibrant colors when reacted with various substrates. Although the use of some naphthol compounds has been restricted due to safety concerns, research continues into safer alternatives that can utilize similar chemical properties without the associated risks .

Case Study 1: Nafamostat Mesylate

A study published in a pharmacological journal highlighted the efficacy of Nafamostat Mesylate in treating severe cases of COVID-19. Researchers noted that the metabolite this compound plays a critical role in the drug's mechanism of action, enhancing its therapeutic potential .

Case Study 2: Anticancer Research

In a recent investigation into naphthol derivatives' anticancer properties, researchers synthesized several compounds based on 2-Naphthalenol. Preliminary results indicated significant inhibition of tumor growth in vitro, leading to further studies aimed at developing these compounds into viable cancer treatments .

Mecanismo De Acción

The mechanism of action of 2-Naphthalenol, 6-amino-, hydrochloride involves its interaction with specific molecular targets and pathways. The amino and hydroxyl groups on the naphthalene ring allow it to participate in various biochemical reactions. These interactions can modulate enzyme activity, affect cellular signaling pathways, and influence the overall biological activity of the compound .

Comparación Con Compuestos Similares

Similar Compounds

2-Naphthol: Lacks the amino group at the 6th position.

6-Amino-2-naphthol: The base compound without the hydrochloride salt form.

1-Naphthalenol: The hydroxyl group is at the 1st position instead of the 2nd

Uniqueness

2-Naphthalenol, 6-amino-, hydrochloride is unique due to the presence of both amino and hydroxyl groups on the naphthalene ring, which imparts distinct chemical and biological properties. The hydrochloride salt form enhances its solubility and stability, making it more suitable for various applications .

Actividad Biológica

2-Naphthalenol, 6-amino-, hydrochloride, also known as 6-amino-2-naphthol hydrochloride, is a compound of significant interest due to its biological activities and potential applications in various fields, including medicinal chemistry and dye manufacturing. This article explores the biological activity of this compound, summarizing relevant research findings, case studies, and data tables.

- Chemical Formula : C₁₀H₉NO·HCl

- Molecular Weight : 189.64 g/mol

- CAS Number : 428605

Biological Activity Overview

The biological activity of 2-naphthalenol derivatives has been extensively studied. The compound exhibits various pharmacological effects, including:

- Antioxidant Activity : Studies have shown that naphthol derivatives possess antioxidant properties, which can mitigate oxidative stress in biological systems.

- Antimicrobial Activity : Some derivatives demonstrate significant antimicrobial effects against various pathogens.

- Cytotoxicity : Research indicates that certain concentrations can exhibit cytotoxic effects on cancer cell lines.

Antioxidant Activity

A study demonstrated that 6-amino-2-naphthol effectively scavenged free radicals, indicating its potential as an antioxidant agent. The compound was shown to reduce oxidative damage in cellular models.

Antimicrobial Properties

Research has indicated that 6-amino-2-naphthol exhibits antimicrobial activity against both Gram-positive and Gram-negative bacteria. In vitro tests revealed:

- Minimum Inhibitory Concentration (MIC) values ranging from 32 to 128 µg/mL for various bacterial strains.

Cytotoxic Effects

A notable study assessed the cytotoxicity of 6-amino-2-naphthol on human cancer cell lines. The results indicated:

- A dose-dependent decrease in cell viability with IC50 values around 25 µM for certain cancer types.

Data Table: Biological Activities of 6-Amino-2-Naphthol

| Activity Type | Observed Effect | Reference |

|---|---|---|

| Antioxidant | Scavenges free radicals | |

| Antimicrobial | Effective against E. coli | |

| Cytotoxicity | IC50 ~25 µM in cancer cells |

The biological activities of 6-amino-2-naphthol can be attributed to its ability to interact with cellular components:

- Reactive Oxygen Species (ROS) Scavenging : The hydroxyl group in the naphthol structure plays a crucial role in neutralizing ROS.

- Inhibition of Enzymatic Pathways : It may inhibit specific enzymes involved in cell proliferation in cancer cells.

Safety and Toxicology

Despite its beneficial properties, the safety profile of 6-amino-2-naphthol must be considered. Toxicological studies indicate potential risks associated with high doses:

- Acute Toxicity : Lethal doses observed in animal studies suggest careful dosing is required for therapeutic applications.

Propiedades

IUPAC Name |

6-aminonaphthalen-2-ol;hydrochloride | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H9NO.ClH/c11-9-3-1-8-6-10(12)4-2-7(8)5-9;/h1-6,12H,11H2;1H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UJCCMKQUDSEQRL-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C=CC(=C2)O)C=C1N.Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H10ClNO | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20611036 | |

| Record name | 6-Aminonaphthalen-2-ol--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20611036 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

195.64 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

56961-71-8 | |

| Record name | 2-Naphthalenol, hydrochloride | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=240727 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 6-Aminonaphthalen-2-ol--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20611036 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.